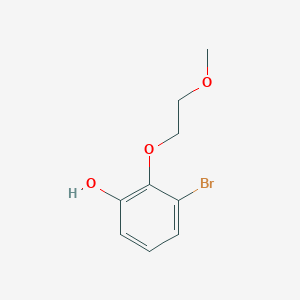

3-Bromo-2-(2-methoxyethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(2-methoxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLBLUXGHUMCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291240 | |

| Record name | Phenol, 3-bromo-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010955-47-0 | |

| Record name | Phenol, 3-bromo-2-(2-methoxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010955-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-bromo-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo 2 2 Methoxyethoxy Phenol

Retrosynthetic Analysis of the 3-Bromo-2-(2-methoxyethoxy)phenol Skeleton

A retrosynthetic analysis of this compound suggests a disconnection of the ether and bromo functionalities to simplify the target structure. The most logical approach involves two key disconnections: the carbon-bromine bond and the aryl ether bond.

The C-Br bond at the 3-position can be retrosynthetically disconnected via an electrophilic aromatic substitution, leading to the precursor 2-(2-methoxyethoxy)phenol (B1655202). This disconnection is strategically sound as the hydroxyl and methoxyethoxy groups can direct the regioselective introduction of the bromine atom.

Further disconnection of the aryl ether linkage in 2-(2-methoxyethoxy)phenol points towards catechol (1,2-dihydroxybenzene) and a suitable 2-methoxyethoxy electrophile. This disconnection is based on the formation of the ether bond, a common transformation in organic synthesis.

This two-step retrosynthetic strategy provides a clear and feasible forward synthetic plan, starting from readily available precursors.

Phenol (B47542) Etherification Approaches for the 2-(2-methoxyethoxy) Moiety

The introduction of the 2-methoxyethoxy group onto a phenolic precursor is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution reactions where a phenoxide ion attacks an appropriate electrophile.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comyoutube.combyjus.comwikipedia.orglibretexts.org In the context of synthesizing 2-(2-methoxyethoxy)phenol, this would involve the reaction of a catechol-derived phenoxide with a 2-methoxyethoxy halide (e.g., 2-methoxyethyl chloride or bromide).

The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophile attacks the primary alkyl halide. wikipedia.org The use of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is necessary to deprotonate the phenol and generate the more nucleophilic phenoxide. youtube.com The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly used to facilitate the reaction. byjus.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| Catechol | 1-bromo-2-methoxyethane | K₂CO₃ | DMF | 80-100 | 85-95 |

| Catechol | 1-chloro-2-methoxyethane | NaH | THF | 60-80 | 80-90 |

This table presents typical conditions for the Williamson ether synthesis of a substituted phenol, based on general literature knowledge.

A significant challenge in the etherification of catechol is achieving mono-alkylation. The presence of two hydroxyl groups means that dialkylation can be a competing side reaction. To favor the formation of the mono-ether, stoichiometric control of the alkylating agent and the base is crucial. Using a slight excess of catechol relative to the 2-methoxyethoxy halide can help to minimize the formation of the di-ether byproduct.

Phase Transfer Catalysis in Ether Formation

Phase transfer catalysis (PTC) offers a powerful and efficient alternative for conducting etherification reactions, particularly on an industrial scale. phasetransfercatalysis.comphasetransfercatalysis.comcrdeepjournal.org This methodology is advantageous as it allows for the reaction of a water-soluble phenoxide with a water-insoluble alkyl halide in a biphasic system.

In a typical PTC setup for phenol etherification, the phenoxide is generated in an aqueous phase using a base like sodium hydroxide. The alkyl halide resides in an organic solvent. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a polyethylene (B3416737) glycol (PEG), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. phasetransfercatalysis.comtandfonline.comtandfonline.com

The use of PTC can lead to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents. tandfonline.comtandfonline.com For the synthesis of 2-(2-methoxyethoxy)phenol from catechol, a solid-liquid PTC system could also be employed, using a solid base like potassium carbonate and a phase transfer catalyst in an organic solvent. phasetransfercatalysis.com

| Phenolic Substrate | Alkylating Agent | Base | Catalyst | Solvent System | Reaction Time (h) | Yield (%) |

| Catechol | 1-bromo-2-methoxyethane | NaOH (aq) | TBAB | Toluene/Water | 4-6 | >90 |

| Catechol | 1-chloro-2-methoxyethane | K₂CO₃ (s) | PEG-400 | Dichloromethane | 6-8 | >85 |

This table illustrates representative conditions for phase transfer catalyzed etherification of a diphenol, derived from general principles of PTC.

Regioselective Bromination of Phenolic Precursors

The final step in the proposed synthesis is the regioselective bromination of 2-(2-methoxyethoxy)phenol to introduce a bromine atom at the 3-position. The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. savemyexams.comyoutube.comchemguide.co.uk The 2-methoxyethoxy group is also an activating, ortho-, para-directing group. Therefore, careful selection of the brominating agent and reaction conditions is essential to achieve the desired regioselectivity.

Electrophilic Aromatic Bromination Techniques

Direct bromination of phenols is often carried out using molecular bromine (Br₂) in a suitable solvent. youtube.com However, due to the high reactivity of the phenolic ring, this can often lead to polybromination. savemyexams.comchemguide.co.uk To control the reaction and favor monobromination, milder brominating agents or specific reaction conditions are employed.

N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of activated aromatic rings. ccspublishing.org.cn It provides a low concentration of bromine in the reaction mixture, which helps to prevent over-bromination. The reaction is typically carried out in a solvent like carbon tetrachloride or acetonitrile.

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product |

| 2-alkoxyphenol | Br₂ | Acetic Acid | 0-25 | Mixture of bromo-isomers |

| 2-alkoxyphenol | NBS | Acetonitrile | 25-50 | Predominantly monobromo-isomers |

This table provides a general comparison of brominating agents for the electrophilic substitution of a substituted phenol.

Directed Bromination Strategies

Achieving high regioselectivity in the bromination of 2-(2-methoxyethoxy)phenol requires consideration of the directing effects of both the hydroxyl and the ether substituents. Both groups direct incoming electrophiles to the positions ortho and para to themselves. In the case of 2-(2-methoxyethoxy)phenol, the positions available for substitution are 3, 4, 5, and 6. The hydroxyl group will strongly direct to positions 4 and 6, while the ether group will direct to positions 3 and 5.

To favor bromination at the 3-position, steric hindrance and electronic effects must be carefully managed. The bulky 2-methoxyethoxy group may sterically hinder attack at the 3-position to some extent, but the electronic activation from the adjacent oxygen atom is significant.

Recent advances in regioselective bromination have utilized specific reagents and catalysts to control the position of bromination. For instance, methods have been developed using HBr in the presence of sterically hindered sulfoxides, which can favor para-bromination. ccspublishing.org.cn Other systems, such as KBr with ZnAl–BrO₃⁻–layered double hydroxides, have also shown high para-selectivity. nih.gov While these methods are designed for para-selectivity, the principles of using specific directing groups or catalysts could potentially be adapted to favor ortho-bromination to the ether group.

Another strategy could involve a directed ortho-metalation approach, where the phenolic hydroxyl group directs a metalating agent (like a strong lithium base) to the adjacent 3-position. The resulting organometallic intermediate could then be quenched with an electrophilic bromine source (e.g., Br₂ or CBr₄) to install the bromine atom with high regioselectivity.

| Strategy | Reagents | Key Feature | Potential Outcome for 2-(2-methoxyethoxy)phenol |

| Steric Control | Bulky Brominating Agent | Steric hindrance directs away from more crowded positions | May favor bromination at less hindered positions (4 or 6) |

| Directed Ortho-Metalation | 1. n-BuLi, 2. Br₂ | Deprotonation directed by the hydroxyl group | Highly selective bromination at the 3-position |

| Catalyst-Controlled | Specific Lewis or Brønsted acid catalysts | Catalyst coordinates with a functional group to direct the electrophile | Potential for selective bromination at the 3-position depending on catalyst-substrate interaction |

This table outlines potential strategies for achieving regioselective bromination of the precursor phenol.

Convergent and Linear Synthesis Pathways to this compound

The synthesis of this compound can be envisioned through both linear and convergent strategies.

A linear synthesis would involve the sequential modification of a starting phenol molecule. A plausible linear route would commence with the bromination of catechol (1,2-dihydroxybenzene) to yield 3-bromocatechol. This intermediate would then undergo a selective O-alkylation reaction, specifically a Williamson ether synthesis, with a suitable 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane, to afford the final product. The regioselectivity of the initial bromination step is crucial to ensure the desired 3-bromo isomer.

A convergent synthesis , in contrast, would involve the separate synthesis of key fragments that are then combined in a later step. For this particular target molecule, a likely convergent approach would involve the synthesis of a pre-functionalized phenoxy fragment and a separate 2-methoxyethoxy unit. However, a linear approach starting from a substituted phenol is generally more straightforward and commonly employed for this type of structure.

The most logical and practical pathway for the synthesis of this compound is a linear sequence initiated by the selective bromination of a catechol derivative, followed by a Williamson ether synthesis.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for each step, particularly the Williamson ether synthesis, which is a key transformation. francis-press.com

The Williamson ether synthesis is a well-established and versatile method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.com The reaction proceeds via an S_N2 mechanism, where the alkoxide ion acts as a nucleophile. masterorganicchemistry.com

Key parameters for optimization include:

Base: A crucial element is the choice of base to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Na₂CO₃), and hydrides (NaH). numberanalytics.com The strength of the base can influence the reaction rate and selectivity. For phenols, which are more acidic than aliphatic alcohols, milder bases like potassium carbonate are often sufficient.

Solvent: The choice of solvent is critical for an S_N2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. francis-press.commasterorganicchemistry.com

Alkylating Agent: The nature of the alkyl halide is important. Primary alkyl halides, such as 1-bromo-2-methoxyethane, are ideal for S_N2 reactions as they are less prone to competing elimination reactions. masterorganicchemistry.com The corresponding tosylate or mesylate can also be used as effective leaving groups.

Temperature: The reaction temperature can be adjusted to optimize the rate of reaction. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe. numberanalytics.com

Reaction Time: The duration of the reaction is another parameter that needs to be optimized to ensure the reaction goes to completion.

A typical procedure for the Williamson ether synthesis of a related compound, a pentyl ether of 3-bromophenol, involves heating a mixture of 3-bromophenol, potassium carbonate, and 1-bromopentane (B41390) in dimethylformamide at 60°C for 6 hours. This provides a general framework that can be adapted and optimized for the synthesis of this compound.

Table 1: Factors Influencing Williamson Ether Synthesis

| Parameter | Effect on Reaction | Typical Conditions for Phenols |

| Base | Generates the nucleophilic phenoxide. Stronger bases can increase the rate but may lead to side reactions. | K₂CO₃, Na₂CO₃, NaOH, NaH |

| Solvent | Polar aprotic solvents enhance nucleophilicity and accelerate S_N2 reactions. | DMF, DMSO, Acetonitrile |

| Alkylating Agent | Primary halides are preferred to minimize elimination reactions. Reactivity: I > Br > Cl. | 1-bromo-2-methoxyethane, 2-methoxyethyl tosylate |

| Temperature | Increases reaction rate but can also promote side reactions. | Room temperature to moderate heating (e.g., 60-100 °C) |

Stereochemical Considerations in Analogue Synthesis

The core structure of this compound itself is achiral. However, stereochemical considerations become highly relevant in the synthesis of its analogues where a chiral center might be introduced, for instance, by modifying the 2-methoxyethoxy side chain.

If a chiral alkyl halide is used in the Williamson ether synthesis, the reaction, proceeding through an S_N2 mechanism, will result in an inversion of configuration at the chiral center of the alkyl halide. This is a fundamental characteristic of S_N2 reactions where the nucleophile attacks the carbon atom from the side opposite to the leaving group.

For example, if an analogue were to be synthesized using a chiral (R)-1-bromo-2-methoxypropane, the resulting ether would have the (S)-configuration at the corresponding carbon atom in the side chain.

Table 2: Stereochemical Outcome in Analogue Synthesis via Williamson Ether Synthesis

| Chiral Alkyl Halide Reactant | Reaction Mechanism | Product Configuration |

| (R)-Isomer | S_N2 | (S)-Isomer |

| (S)-Isomer | S_N2 | (R)-Isomer |

Therefore, the synthesis of specific stereoisomers of analogues of this compound requires the use of enantiomerically pure starting materials and reaction conditions that ensure the stereochemical integrity of the transformation. The predictability of the stereochemical outcome is a significant advantage of the Williamson ether synthesis in the preparation of chiral ether analogues.

Chemical Reactivity and Transformation Studies of 3 Bromo 2 2 Methoxyethoxy Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 3-Bromo-2-(2-methoxyethoxy)phenol is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and the 2-methoxyethoxy substituents. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.

Further halogenation of this compound can be achieved using various halogenating agents. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. The hydroxyl group is a powerful ortho-, para-director, as is the methoxyethoxy group.

Research on the halogenation of similar 2-alkoxyphenols and other substituted phenols provides insight into the expected reactivity. For instance, the bromination of phenols is a well-established electrophilic aromatic substitution reaction. Given the existing substitution pattern of this compound, the most likely positions for further bromination would be the C4 and C6 positions, which are ortho and para to the activating hydroxyl group. The use of N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) can provide mild and regioselective halogenation of a wide range of arenes, including phenols. organic-chemistry.orgnih.gov

Table 1: Predicted Products of Further Halogenation of this compound

| Reagent | Predicted Major Product(s) | Notes |

| Br₂/CH₂Cl₂ | 3,5-Dibromo-2-(2-methoxyethoxy)phenol | Bromination is expected to occur at the position para to the hydroxyl group. |

| SO₂Cl₂ | 3-Bromo-5-chloro-2-(2-methoxyethoxy)phenol | Chlorination would also be directed to the activated positions of the ring. |

| NBS/HFIP | 3,5-Dibromo-2-(2-methoxyethoxy)phenol | N-Bromosuccinimide in HFIP is a mild and effective system for regioselective bromination. organic-chemistry.orgnih.gov |

Nitration and Sulfonation Reactivity

Nitration of phenolic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. However, for highly activated phenols, milder conditions are often necessary to avoid over-oxidation and the formation of undesired byproducts. The nitration of this compound is expected to yield mononitrated products at the positions activated by the hydroxyl and methoxyethoxy groups.

Aromatic sulfonation is a reversible reaction that involves treating an aromatic compound with sulfuric acid. wikipedia.org For phenols, sulfonation is also directed to the ortho and para positions. A preparation method for sulfogaiacol (a sulfonated derivative of guaiacol, a similar 2-methoxyphenol) involves using sulfuric acid as both the solvent and the sulfonating agent. google.com This suggests that this compound could likely be sulfonated under similar conditions.

Table 2: Predicted Products of Nitration and Sulfonation of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ (dilute) | 3-Bromo-2-(2-methoxyethoxy)-5-nitrophenol |

| Sulfonation | H₂SO₄ (concentrated) | 4-Bromo-5-(2-methoxyethoxy)-2-hydroxybenzenesulfonic acid |

Functional Group Interconversions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The esterification of phenols is a fundamental reaction in organic synthesis. While direct esterification with carboxylic acids can be slow, the reaction with more reactive acyl chlorides or acid anhydrides is generally more efficient. libretexts.org For sterically hindered phenols, specific catalysts or conditions may be required to achieve good yields. tandfonline.comgoogle.com Phase-transfer catalysis has been shown to be an effective method for the O-acylation of substituted phenols with various alkanoyl chlorides, often resulting in high yields in short reaction times. lew.rotandfonline.com

The acylation of this compound with an acylating agent such as acetyl chloride in the presence of a base would be expected to yield the corresponding ester.

Table 3: Representative Esterification and Acylation Reactions of Phenols

| Reaction | Phenol (B47542) Substrate | Reagent | Catalyst/Base | Product | Yield |

| Esterification | p-Cresol | Acetyl chloride | Pyridine | p-Tolyl acetate | High |

| Acylation | 2,6-Dimethylphenol | Benzoyl chloride | NaOH (aq) | 2,6-Dimethylphenyl benzoate | Moderate |

| PTC Acylation | Phenol | Acetyl chloride | Tetrabutylammonium (B224687) chloride/NaOH | Phenyl acetate | >95% lew.ro |

Formation of Ethers and Related Derivatives

The phenolic hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov This method is highly versatile for preparing both symmetric and unsymmetrical ethers.

For this compound, reaction with a suitable alkyl halide in the presence of a base like potassium carbonate would yield the corresponding diaryl ether.

Table 4: General Conditions for Williamson Ether Synthesis

| Substrate 1 | Substrate 2 | Base | Solvent | Temperature |

| Phenol | Alkyl Halide | K₂CO₃, NaH, or Cs₂CO₃ | DMF, Acetonitrile (B52724), or THF | Room Temp to 100 °C |

| This compound | Methyl Iodide | K₂CO₃ | DMF | 80 °C (Predicted) |

| This compound | Benzyl Bromide | NaH | THF | Room Temp (Predicted) |

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a valuable functional group for further synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions for aryl bromides include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyonedalabs.comresearchgate.netorganic-chemistry.org This is a powerful method for forming biaryl structures or introducing alkyl or vinyl groups.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgbeilstein-journals.orgrug.nl

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. nrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov It is a widely used method for the synthesis of arylamines.

Table 5: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Suzuki | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, or XPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or THF/H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tolyl)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP, Xantphos, or RuPhos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on this compound is generally challenging under standard conditions. The reaction typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. chemistrysteps.com In the case of this compound, both the hydroxyl and the alkoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack.

However, SNAr can be induced under forcing conditions or through alternative mechanisms. For instance, the use of very strong bases can lead to substitution via a benzyne (B1209423) intermediate. chemistrysteps.com In this pathway, the base would deprotonate a carbon adjacent to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne. Subsequent addition of a nucleophile could then occur at either of the two carbons of the triple bond.

Recent advancements have also demonstrated that nucleophilic aromatic substitution can be achieved on electron-rich halophenols through homolysis-enabled electronic activation, where the generation of a phenoxyl radical can facilitate the substitution of a halide with a nucleophile. osti.govnih.gov Another approach involves the use of transition metal catalysts, such as rhodium or ruthenium complexes, which can activate the aromatic ring towards nucleophilic attack through π-coordination. nih.gov

It is important to note that in the presence of a strong base, the acidic phenolic proton will be abstracted first, forming a phenoxide. This can further complicate the reaction pathway, potentially influencing the electronic character of the ring and the course of the substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgnih.govbeilstein-journals.org The reaction is highly versatile and tolerates a wide range of functional groups. For this compound, the phenolic hydroxyl group would likely require protection or the use of specific conditions to avoid interference with the basic reaction medium. A variety of palladium catalysts and ligands can be employed to optimize the reaction. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgthieme-connect.deorganic-chemistry.orgbeilstein-journals.org The reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. thieme-connect.de Similar to the Suzuki coupling, the phenolic proton may need to be considered in the choice of reaction conditions.

The following table outlines representative conditions for these cross-coupling reactions with substrates analogous to this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 80-100 °C |

| Suzuki-Miyaura | Alkenylboronic acid | PdCl2(dppf) | K3PO4 | Dioxane | 90 °C |

| Heck | Styrene | Pd(OAc)2/P(o-tol)3 | Et3N | DMF | 100 °C |

| Heck | n-Butyl acrylate | Pd(OAc)2 | NaOAc | DMA | 120 °C |

Formation of Organometallic Reagents

The direct formation of Grignard or organolithium reagents from this compound is generally not feasible. wikipedia.orgleah4sci.com These organometallic reagents are extremely strong bases and would be immediately quenched by the acidic proton of the phenolic hydroxyl group. leah4sci.comyoutube.com

To form an organometallic reagent from this compound, the hydroxyl group must first be protected with a suitable protecting group that is stable to the conditions of organometallic formation. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) and esters.

Once the hydroxyl group is protected, the corresponding Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org Similarly, an organolithium reagent can be generated through lithium-halogen exchange by treating the protected aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures.

These organometallic intermediates can then be used in a wide array of subsequent reactions, such as nucleophilic addition to carbonyl compounds, to form new carbon-carbon bonds.

Chemistry of the 2-(2-methoxyethoxy) Side Chain

The 2-(2-methoxyethoxy) side chain offers additional sites for chemical modification, primarily through cleavage of the ether linkages or functionalization of the terminal methoxy (B1213986) group.

Cleavage Reactions of the Ether Linkage

The ether linkages in the 2-(2-methoxyethoxy) side chain can be cleaved under various conditions to reveal hydroxyl groups. The aryl ether bond is generally more robust than the alkyl ether bonds. Strong protic acids such as HBr or HI can cleave ethers, but these conditions are harsh and may not be compatible with other functional groups in the molecule.

A more common and milder method for the cleavage of aryl ethers is the use of Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for this transformation and can often selectively cleave aryl methyl ethers in the presence of other ether functionalities. organic-chemistry.org Other Lewis acids, or reagents like trimethylsilyl (B98337) iodide (TMSI), can also be employed.

More recently, photoredox catalysis has emerged as a method for the chemoselective deprotection of phenolic ethers under mild conditions. chemrxiv.org Additionally, certain enzymatic systems are capable of cleaving ether bonds. For instance, some anaerobic bacteria can convert 2-phenoxyethanol (B1175444) to phenol and acetaldehyde, demonstrating a biological pathway for ether cleavage. nih.gov

Functionalization of the Terminal Methoxy Group

The terminal methoxy group of the side chain is generally unreactive. However, under specific conditions, it can be functionalized. Demethylation to the corresponding primary alcohol is a potential transformation, although it can be challenging to achieve selectively in the presence of the aryl ether linkage and the phenolic hydroxyl group. Reagents that are effective for demethylation, such as BBr₃, might also cleave the aryl ether bond. google.com

Selective removal of methoxy groups adjacent to hydroxyl groups in carbohydrate chemistry has been reported using a radical hydrogen abstraction reaction, which transforms the methoxy group into an acetal (B89532) that can be easily hydrolyzed. nih.govresearchgate.net While this has not been demonstrated on a substrate like this compound, it suggests a potential strategy for selective functionalization.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 2 Methoxyethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering deep insights into the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-Bromo-2-(2-methoxyethoxy)phenol provides critical information about the number of different types of protons and their neighboring environments. The analysis, typically conducted in a deuterated solvent like CDCl₃ with tetramethylsilane (B1202638) (TMS) as an internal standard, reveals distinct signals corresponding to each proton in the molecule. beilstein-journals.org

The aromatic region of the spectrum is of particular interest, displaying signals for the three protons on the phenyl ring. The chemical shifts and splitting patterns of these protons are dictated by their position relative to the bromo and methoxyethoxy substituents. The protons of the methoxyethoxy side chain also exhibit characteristic signals, with the methoxy (B1213986) group appearing as a sharp singlet and the ethoxy protons as multiplets, their chemical shifts influenced by the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | Multiplet | - |

| O-CH₂-CH₂-O | 3.8 - 4.2 | Multiplet | - |

| O-CH₃ | ~3.4 | Singlet | - |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-¹³C NMR Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The spectrum, typically recorded with complete proton decoupling, shows a single peak for each non-equivalent carbon atom.

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the carbon's local electronic environment. Carbons attached to electronegative atoms like oxygen and bromine are deshielded and appear at a lower field (higher ppm values). libretexts.org The aromatic carbons show distinct signals in the typical aromatic region (110-160 ppm), with their exact shifts influenced by the substituents. The carbons of the methoxyethoxy group are found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-O (Aromatic) | 145 - 155 |

| Aromatic C-H | 115 - 130 |

| O-CH₂-CH₂-O | 65 - 75 |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum reveals proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring and the ethoxy chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of both ¹H and ¹³C signals. These advanced techniques are invaluable in resolving any ambiguities that may arise from the one-dimensional spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, confirming the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). The exact mass measurement serves as a definitive confirmation of the compound's molecular formula, C₉H₁₁BrO₃. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmb.or.kr This method is instrumental in assessing the purity of a sample of this compound. The gas chromatogram will show a single major peak if the sample is pure, and the retention time of this peak can be used for identification purposes. nist.gov

The mass spectrum obtained from the GC-MS analysis provides a fragmentation pattern, which is a unique fingerprint of the molecule. The fragmentation of this compound under electron ionization would likely involve the loss of the methoxyethoxy side chain, cleavage of the ether bond, and loss of the bromine atom, resulting in a series of characteristic fragment ions. researchgate.net Analyzing these fragments helps to piece together the structure of the parent molecule and confirm its identity. The use of inert gas for drying samples can improve the stability and recovery of phenolic compounds during GC-MS analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to its phenolic, ether, and aromatic bromide moieties.

The presence of the hydroxyl (-OH) group of the phenol (B47542) would likely be observed as a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be sensitive to hydrogen bonding. The C-O stretching vibration of the phenol would typically appear around 1200-1260 cm⁻¹.

The ether linkage (-O-) in the methoxyethoxy side chain would produce characteristic C-O-C stretching bands. Asymmetrical stretching is expected in the 1200-1275 cm⁻¹ range, while the symmetrical stretching would appear at approximately 1000-1150 cm⁻¹.

The aromatic nature of the benzene (B151609) ring would be confirmed by several bands. The C-H stretching vibrations of the aromatic ring are anticipated in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring would likely produce a series of sharp peaks between 1450 cm⁻¹ and 1600 cm⁻¹. The substitution pattern on the benzene ring would be indicated by the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 690 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Phenolic C-O | C-O Stretch | 1200-1260 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Ether C-O-C | Asymmetrical Stretch | 1200-1275 |

| Ether C-O-C | Symmetrical Stretch | 1000-1150 |

| Aryl Bromide C-Br | C-Br Stretch | 500-690 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands characteristic of a substituted benzene ring.

Aromatic compounds typically exhibit two main types of absorption bands: the E-bands (ethylenic) and the B-bands (benzenoid). For substituted phenols, the primary absorption band (π → π* transition) is expected to appear in the ultraviolet region. The presence of the bromine atom and the methoxyethoxy group as substituents on the phenol ring would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted phenol. The exact position of the maximum absorption (λmax) would be influenced by the solvent polarity.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 270-290 | Substituted Benzene Ring |

| n → π | 300-350 | Phenolic and Ether Oxygen |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular architecture of this compound, including bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction analysis would reveal the conformation of the methoxyethoxy side chain relative to the plane of the benzene ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potentially halogen bonding involving the bromine atom, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While no published crystal structure for this compound was found, related structures of other substituted bromophenols have been determined, providing a basis for what might be expected. researchgate.netchemrxiv.org

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal structure. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the repeating unit. |

| Bond Lengths | The distances between bonded atoms. | e.g., C-C, C-O, C-Br bond distances in Ångstroms (Å). |

| Bond Angles | The angles between adjacent bonds. | e.g., C-C-C, C-O-C bond angles in degrees (°). |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. | Reveals the spatial arrangement of the methoxyethoxy chain. |

| Intermolecular Interactions | Non-covalent interactions between molecules. | Details on hydrogen bonding and other packing forces. |

Computational and Theoretical Investigations of 3 Bromo 2 2 Methoxyethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular geometry, and reactivity, which are often difficult to obtain through experimental means alone. For 3-Bromo-2-(2-methoxyethoxy)phenol, such studies illuminate the influence of its substituent groups—the bromine atom, the hydroxyl group, and the methoxyethoxy side chain—on the electronic character of the phenol (B47542) ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for medium to large-sized organic molecules, offering a favorable balance between accuracy and computational cost. nih.gov In a typical DFT study of this compound, the molecule's geometry is first optimized to find its most stable energetic conformation. This is achieved using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which defines the mathematical description of the atomic orbitals. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For this compound, the HOMO is typically localized on the electron-rich phenol ring and the oxygen atoms, which act as electron-donating centers. The LUMO, in contrast, is often distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom. DFT calculations can precisely compute the energies of these orbitals. The resulting energy gap helps predict how the molecule will interact with other species; for example, its potential as an electron donor in charge-transfer complexes can be evaluated. researchgate.net

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative examples based on typical DFT calculations for substituted phenols and are not from a specific study on this exact molecule.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The flexible methoxyethoxy side chain of this compound allows it to adopt multiple three-dimensional shapes, or conformations. Understanding these conformational preferences is vital, as the molecule's shape is a primary determinant of its physical and biological properties. acs.org

Conformational analysis begins with a scan of the potential energy surface. By systematically rotating the single bonds in the side chain (e.g., C-O and C-C bonds), a series of structures are generated. The energy of each structure is calculated using molecular mechanics (MM), a computationally efficient method ideal for scanning a large number of conformations. acs.org This process identifies low-energy conformers.

To explore the dynamic behavior and stability of these conformers, Molecular Dynamics (MD) simulations are employed. nih.gov In an MD simulation, the molecule is placed in a simulated environment (either in a vacuum or with solvent molecules), and its atomic motions are tracked over time by solving Newton's equations of motion. These simulations reveal how the molecule transitions between different conformations and the relative time it spends in each state. nih.gov The results can be visualized as an energy landscape, where valleys represent stable or metastable conformers and the peaks represent the energy barriers for transition between them. For this compound, this analysis would reveal the most likely spatial arrangement of the methoxyethoxy group relative to the phenol ring.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized molecules. nih.gov By calculating properties related to how the molecule interacts with electromagnetic radiation, theoretical spectra for NMR, IR, and UV-Vis can be generated.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.govacs.org This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. nih.gov The predicted shifts are then compared to experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be resolved by considering different conformers or solvent effects. arxiv.org

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or torsional motion responsible for the absorption band, aiding in the assignment of experimental spectra.

| Parameter | Method | Predicted Outcome (Illustrative) |

| ¹H NMR Chemical Shifts | GIAO-DFT | Aromatic protons: 6.8-7.5 ppm; Methylene (B1212753) protons: 3.8-4.2 ppm; Methyl protons: ~3.4 ppm |

| ¹³C NMR Chemical Shifts | GIAO-DFT | Aromatic carbons: 110-155 ppm; Methylene carbons: 65-75 ppm; Methyl carbon: ~59 ppm |

| Key IR Frequencies | DFT (Harmonic) | O-H stretch: ~3400-3600 cm⁻¹; C-O stretch: ~1200-1250 cm⁻¹; C-Br stretch: ~550-650 cm⁻¹ |

Note: The values in this table are illustrative examples based on known spectral data for similar functional groups and are not from a specific study on this exact molecule.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. acs.org This involves identifying the reactants, products, any intermediate structures, and, most importantly, the transition states that connect them. For this compound, a relevant reaction to study would be the cleavage of its ether bond, a common transformation in organic synthesis. wikipedia.orgacs.org

Using DFT, a reaction path can be modeled by locating the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, modeling the acid-catalyzed cleavage of the ether bond would involve protonation of the ether oxygen, followed by a nucleophilic attack (e.g., by a bromide ion). wikipedia.org Computational analysis can determine whether this process follows an Sₙ1 or Sₙ2 mechanism by examining the stability of potential carbocation intermediates. wikipedia.org Recent studies on similar ether cleavages have even revealed novel bimolecular mechanisms where a second molecule of the reagent-adduct complex assists in the reaction. researchgate.net

Molecular Docking and Interaction Profiling with Hypothetical Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding affinity. mdpi.com

While no specific biological target for this compound is established, a hypothetical docking study can be performed to profile its potential interactions. In such a study, the 3D structure of the compound, optimized using methods described in Section 5.1, would be docked into the active site of a selected protein. Phenolic compounds are known to interact with a wide range of enzymes, such as kinases, cyclooxygenases, and amylases. nih.govresearchgate.net

The docking algorithm samples numerous orientations and conformations of the ligand within the binding site and calculates a docking score for each, which estimates the binding free energy. mdpi.com The results would reveal the most likely binding mode and identify key interactions, such as hydrogen bonds between the phenol's hydroxyl group and receptor residues, or hydrophobic interactions involving the aromatic ring. This provides a theoretical basis for which types of proteins this molecule might effectively bind to, guiding future experimental screening.

| Hypothetical Target | Docking Score (kcal/mol) (Illustrative) | Key Predicted Interactions |

| Human Pancreatic α-Amylase | -7.2 | Hydrogen bond from phenolic -OH to an Aspartic Acid residue; Pi-stacking with a Tryptophan residue. |

| Cyclooxygenase-2 (COX-2) | -6.8 | Hydrogen bond from phenolic -OH to a Serine residue; Halogen bond from Bromine to a backbone carbonyl. |

| Protein Kinase (e.g., Hck) | -7.5 | Hydrogen bond from phenolic -OH to the hinge region; Hydrophobic interaction of the methoxyethoxy chain. |

Note: The values in this table are for illustrative purposes to demonstrate the output of a molecular docking study. They are based on typical results for small phenolic ligands docked into these protein families. nih.govconsensus.app

Applications of 3 Bromo 2 2 Methoxyethoxy Phenol in Advanced Materials Science Research

Role as a Monomer or Building Block in Polymer Synthesis

The multifunctionality of 3-Bromo-2-(2-methoxyethoxy)phenol makes it a promising candidate as a monomer or a key building block in the synthesis of novel polymers with tailored properties. The phenolic hydroxyl group can readily participate in condensation polymerization reactions, a cornerstone of producing various resins. For instance, it can react with aldehydes like formaldehyde (B43269) to form phenolic resins. olinepoxy.com The incorporation of the bromo and methoxyethoxy groups into the polymer backbone would impart specific functionalities.

The bromine atom can serve several purposes. Firstly, it enhances the flame-retardant properties of the resulting polymer, a critical attribute for materials used in electronics and construction. additivesforpolymer.com Secondly, the carbon-bromine bond can be a reactive site for post-polymerization modification through various cross-coupling reactions, allowing for the introduction of other functional groups to further tune the polymer's properties.

The methoxyethoxy side chain introduces flexibility into the polymer structure, which can lower the glass transition temperature and improve processability. This flexible ether linkage can also enhance the solubility of the polymer in common organic solvents, facilitating its application in various solution-based processing techniques. Furthermore, the ether groups can act as solid-state plasticizers, potentially improving the mechanical properties of the final material.

Below is a table summarizing the potential contributions of each functional group of this compound in polymer synthesis:

| Functional Group | Potential Role in Polymer Synthesis | Resulting Polymer Properties |

| Phenolic Hydroxyl | Primary site for condensation polymerization (e.g., with aldehydes). | Formation of phenolic resin backbone. |

| Bromine Atom | Introduction of flame retardancy; site for post-polymerization functionalization. | Enhanced fire safety; tunable properties. |

| Methoxyethoxy Group | Introduction of flexibility; improvement of solubility. | Increased processability; modified mechanical properties. |

Precursor for Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field, and functionalized phenols are valuable precursors for synthesizing electroactive polymers. nih.gov The structure of this compound suggests its potential utility in creating materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The brominated aromatic core is a common feature in monomers used for cross-coupling polymerization reactions, such as Suzuki or Stille couplings, to create conjugated polymers. These polymers, characterized by alternating single and double bonds, are the foundation of many organic electronic devices. nih.gov The bromine atom on the phenol (B47542) ring of this compound could be readily utilized in such polymerization schemes to build extended π-conjugated systems.

The methoxyethoxy side chain could play a crucial role in the performance of the resulting organic electronic material. By influencing the packing of the polymer chains in the solid state, it can affect charge carrier mobility. Moreover, the polarity of the ether linkages might influence the energy levels of the polymer, which is a critical parameter for designing efficient electronic devices. The ability to process these materials from solution is also a key advantage for large-area and low-cost device fabrication.

Development of Functional Coatings and Resins

Phenolic resins are well-established materials for high-performance coatings due to their excellent thermal stability, chemical resistance, and adhesive properties. chempoint.comallnex.com The incorporation of this compound into phenolic resin formulations could lead to coatings with enhanced functionalities.

The presence of bromine would inherently improve the flame retardancy of the coating, a desirable feature for applications in aerospace, automotive, and industrial settings. olinepoxy.com Brominated epoxy resins, for example, are widely used for their flame-retardant characteristics. additivesforpolymer.com

Furthermore, the methoxyethoxy side chain could act as an internal plasticizer, improving the flexibility and impact resistance of the otherwise brittle phenolic resin films. This could expand their applicability to substrates that undergo mechanical stress. The ether linkages might also modify the surface properties of the coating, influencing its wettability and adhesion to different substrates. By combining phenolic resins with other polymers like epoxies or polyesters, formulators can achieve a balance of properties such as flexibility, durability, and chemical resistance. chempoint.com

The following table outlines potential properties of a functional coating derived from this compound-based resins:

| Property | Contribution from this compound |

| Flame Retardancy | The bromine atom on the phenolic ring. |

| Flexibility | The methoxyethoxy side chain acting as an internal plasticizer. |

| Chemical Resistance | The inherent stability of the phenolic resin backbone. |

| Adhesion | The polar hydroxyl and ether functional groups. |

Integration into Supramolecular Assemblies and Hybrid Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to designing complex and functional materials. The structure of this compound is well-suited for participating in various non-covalent interactions, making it a valuable building block for supramolecular assemblies and hybrid materials.

The bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site. acs.orgnih.gov Halogen bonding is increasingly being used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined architectures. nih.gov The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, enabling the formation of robust hydrogen-bonded networks. The ether oxygens in the methoxyethoxy chain can also act as hydrogen bond acceptors.

The interplay of these different non-covalent interactions could be exploited to direct the self-assembly of this compound into predictable and functional structures, such as liquid crystals or porous organic frameworks. Furthermore, this compound could be used to functionalize inorganic nanoparticles, creating organic-inorganic hybrid materials with combined properties. For example, it could be grafted onto the surface of silica (B1680970) or metal oxide nanoparticles to improve their dispersibility in polymeric matrices or to introduce specific functionalities. The self-assembly of such functionalized building blocks can lead to materials with tunable properties for a range of applications. nih.gov

Derivatization Strategies and Analogue Synthesis for 3 Bromo 2 2 Methoxyethoxy Phenol

Systematic Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group of a phenol (B47542) is a versatile functional group that can readily undergo various chemical transformations, serving as a key handle for introducing diverse substituents.

Alkylation and Arylation

The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a phenoxide ion, which is a potent nucleophile. This nucleophilicity allows for the introduction of alkyl or aryl groups through substitution reactions.

Alkylation is commonly achieved by reacting the phenoxide with an alkyl halide. The choice of the alkylating agent can be varied to introduce a wide range of alkyl chains, including those with additional functional groups. A general representation of this reaction is the Williamson ether synthesis. In a typical procedure, the phenol would be treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) or acetone, followed by the addition of the alkyl halide (e.g., methyl iodide, ethyl bromide).

Arylation of the phenolic hydroxyl group can be accomplished through cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions. The Ullmann reaction, for instance, would involve the copper-catalyzed reaction of the phenoxide with an aryl halide, often at elevated temperatures. Modern palladium-catalyzed methods can also be employed for the synthesis of diaryl ethers under milder conditions.

| Reaction Type | Reagents and Conditions | Product Class |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | Alkyl aryl ethers |

| Arylation | Aryl halide, Catalyst (e.g., Cu, Pd), Base, Ligand | Diaryl ethers |

Silylation for Analytical Purposes

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds like phenols for analysis by gas chromatography-mass spectrometry (GC-MS). The active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This is achieved by reacting the phenol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS). The resulting silyl ether is less polar and more amenable to GC analysis.

| Analytical Technique | Derivatization Agent | Purpose |

| Gas Chromatography (GC) | BSTFA, TMCS/HMDS | Increased volatility and thermal stability |

Modification of the Bromine Substituent

The bromine atom on the aromatic ring is another key site for modification, allowing for the introduction of a wide array of functionalities through various cross-coupling and substitution reactions.

Synthesis of Organoboron Derivatives

The carbon-bromine bond can be readily converted into a carbon-boron bond, forming boronic acids or boronate esters. A widely used method for this transformation is the Miyaura borylation, which involves the palladium-catalyzed reaction of the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a suitable base and ligand. The resulting organoboron compounds are versatile synthetic intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Conversion to Other Halogenated Analogues

While direct halogen exchange on an aromatic ring is challenging, it can be achieved through several synthetic routes. For instance, the bromo-substituent can be converted to an iodo- or fluoro-substituent. Conversion to an iodide can be achieved via a Finkelstein-type reaction under specific catalytic conditions or through a multi-step sequence involving conversion to an organometallic intermediate. The introduction of fluorine, a common modification in medicinal chemistry, can be accomplished through methods like the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, or more directly using modern nucleophilic fluorination methods with fluoride (B91410) sources like cesium fluoride (CsF) or potassium fluoride (KF) in the presence of a palladium or copper catalyst.

Diversification of the 2-(2-methoxyethoxy) Side Chain

Homologation and Chain Extension

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and other chain extension reactions represent a key strategy for modifying the structural and physicochemical properties of phenolic compounds. While direct homologation of the aromatic ring of 3-Bromo-2-(2-methoxyethoxy)phenol is not a straightforward process, chain extension can be effectively achieved by targeting the functional groups present on the molecule.

One plausible approach involves the initial conversion of the phenolic hydroxyl group to a more reactive functional group that can participate in carbon-carbon bond-forming reactions. For instance, the phenol can be converted to its corresponding triflate, which can then undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reactions, to introduce alkyne or alkene functionalities, respectively. These newly introduced groups can then be further elaborated to extend the carbon chain.

A more direct method for chain extension is the Kowalski ester homologation, a powerful tool for converting esters into their one-carbon homologated counterparts. organic-chemistry.org To apply this to this compound, the phenolic hydroxyl would first need to be acylated to form an ester derivative. This ester could then be subjected to the Kowalski homologation conditions, which typically involve reaction with dibromomethyllithium followed by rearrangement, to yield a homologated acid or ester. This strategy allows for the precise extension of a side chain attached to the phenolic oxygen.

| Reaction | Starting Material Derivative | Key Reagents | Product Type | Potential Application |

| Kowalski Ester Homologation | Acetate ester of this compound | 1. CH2Br2, n-BuLi, LiN(SiMe3)22. s-BuLi3. H+, EtOH | Homologated ester | Introduction of a longer ester side chain |

Incorporation of Different Alkoxy Moieties

The 2-(2-methoxyethoxy)ethyl group in the target molecule can be modified to introduce a variety of other alkoxy functionalities, thereby modulating properties such as solubility, lipophilicity, and metabolic stability. A common strategy for achieving this involves the cleavage of the existing ether linkage followed by the introduction of a new alkoxy group.

Cleavage of the ether can be accomplished using strong Lewis acids such as boron tribromide (BBr₃) or other demethylating agents. This would likely cleave the methyl ether first, and potentially the entire side chain, to yield the corresponding catechol, 3-bromobenzene-1,2-diol (B77559). This catechol intermediate is a versatile precursor for the introduction of new alkoxy groups.

Once the catechol is obtained, selective alkylation of one or both hydroxyl groups can be achieved using various alkyl halides or other electrophiles in the presence of a base. The choice of base and reaction conditions can influence the selectivity of mono- versus di-alkylation. For example, using a bulky base might favor mono-alkylation. This approach allows for the systematic variation of the alkoxy side chain, introducing simple alkyl groups, longer polyethylene (B3416737) glycol (PEG) chains, or other functionalized ether moieties. acs.org

| Reaction Step | Intermediate | Key Reagents | Purpose |

| Ether Cleavage | 3-Bromobenzene-1,2-diol | BBr₃ or HBr | Removal of the methoxyethoxy group |

| Re-alkylation | 3-Bromo-2-(alkoxy)phenol | Alkyl halide, Base (e.g., K₂CO₃) | Introduction of a new alkoxy side chain |

Synthesis of Spirocyclic and Fused-Ring Analogues

The structure of this compound is also amenable to the construction of more complex molecular architectures, such as spirocyclic and fused-ring systems. These modifications can significantly alter the three-dimensional shape and biological activity of the parent molecule.

Synthesis of Spirocyclic Analogues:

A key strategy for the synthesis of spirocyclic analogues from the target compound involves the initial conversion to 3-bromobenzene-1,2-diol (3-bromocatechol), as described in the previous section. Catechols are well-known precursors for the synthesis of spiro-benzodioxanes. The reaction of a catechol with a ketone or an aldehyde, typically under acidic catalysis, can lead to the formation of a spirocyclic ketal or acetal (B89532), respectively. researchgate.net For instance, reacting 3-bromocatechol with a cyclic ketone like cyclohexanone (B45756) would yield a spiro[1,3-benzodioxole-2,1'-cyclohexane] (B89714) derivative.

Hypervalent iodine reagents have also been employed in the synthesis of spirocyclic compounds from substituted phenols through oxidative cyclization. beilstein-journals.org

| Spirocycle Type | Required Intermediate | Key Reagents | General Product Structure |

| Spiro-benzodioxane | 3-Bromocatechol | Ketone (e.g., Adamantanone), Acid catalyst | Spiro(1,3-benzodioxole-2,2'-adamantane) derivative |

Synthesis of Fused-Ring Analogues:

The ortho-disubstituted nature of this compound, with a bromine atom adjacent to a hydroxyl group (or a group that can be converted to a hydroxyl), is ideal for the synthesis of fused heterocyclic rings.

Benzofurans: A common method for benzofuran (B130515) synthesis is the intramolecular cyclization of an ortho-alkenylphenol. This can be achieved by first performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) at the bromine position to introduce a vinyl group. Subsequent intramolecular cyclization, often acid-catalyzed, would yield a benzofuran ring fused to the original benzene (B151609) ring. Alternatively, intramolecular cyclization of an ortho-halophenol with a terminal alkyne under palladium-copper catalysis (Sonogashira coupling followed by cyclization) is a well-established route to 2-substituted benzofurans. nih.gov

Benzoxazoles: To synthesize a benzoxazole (B165842) ring, the phenolic hydroxyl group would need to be converted to an amino group, or an amino group would need to be introduced ortho to the hydroxyl. Assuming the bromine atom could be converted to an amino group (e.g., through a Buchwald-Hartwig amination), the resulting 2-amino-6-bromo-phenol derivative could then undergo condensation with an aldehyde or carboxylic acid derivative to form the fused oxazole (B20620) ring. organic-chemistry.orgnih.gov More directly, if the starting material were an o-aminophenol, reaction with various electrophiles can lead to benzoxazole formation. nih.govrsc.org

| Fused Ring | Key Synthetic Strategy | Plausible Precursor from Target Compound | Illustrative Reagents |

| Benzofuran | Intramolecular cyclization of an o-alkenylphenol | This compound | 1. Vinylboronic acid, Pd catalyst2. Acid |

| Benzoxazole | Condensation of an o-aminophenol with an aldehyde | 3-Amino-2-(2-methoxyethoxy)phenol | Aldehyde, Oxidizing agent or Acid catalyst |

Structure Reactivity Relationship Srr Studies of 3 Bromo 2 2 Methoxyethoxy Phenol and Its Derivatives

Influence of the Bromine Atom on Aromatic Ring Reactivity

The bromine atom at the 3-position of the phenol (B47542) ring exerts a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). Halogens are more electronegative than carbon, and thus pull electron density away from the aromatic ring through the sigma bond, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). aakash.ac.inbyjus.com

To illustrate the deactivating effect of a bromine substituent on a phenol ring, the following table presents hypothetical relative rate constants for a typical electrophilic aromatic substitution reaction.

| Compound | Relative Rate of Nitration |

| Phenol | 1000 |

| Benzene | 1 |

| Bromobenzene | 0.03 |

| 3-Bromophenol | ~10 |

This table is illustrative and provides estimated values to demonstrate the relative reactivity based on established chemical principles.

Impact of the 2-(2-methoxyethoxy) Group on Electronic and Steric Properties

The 2-(2-methoxyethoxy) group, being an alkoxy group, is a strong activating group and is ortho-, para-directing. jove.commasterorganicchemistry.com This is due to the potent electron-donating resonance effect (+R) of the oxygen atom directly attached to the ring, which significantly outweighs its electron-withdrawing inductive effect (-I). jove.commasterorganicchemistry.com This donation of electron density through resonance substantially increases the nucleophilicity of the aromatic ring, making it much more reactive towards electrophiles than benzene.

The placement of this group at the 2-position (ortho to the hydroxyl group) will have a significant impact on the molecule's properties. Electronically, it will strongly activate the positions ortho and para to itself (the 4- and 6-positions).

From a steric perspective, the 2-(2-methoxyethoxy) group is considerably bulky. This steric hindrance can influence the regioselectivity of incoming electrophiles, potentially impeding attack at the adjacent 3-position (which is already occupied by bromine) and the 1-position (hydroxyl group). numberanalytics.comnumberanalytics.comyoutube.com The steric bulk might also influence the orientation of the group itself relative to the plane of the benzene ring.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -OCH3 | -0.27 | +0.12 |

| -OCH2CH3 | -0.24 | +0.15 |

| -O(CH2)2OCH3 | ~ -0.25 (estimated) | ~ +0.14 (estimated) |

This table includes established Hammett constants and estimated values for the 2-(2-methoxyethoxy) group to illustrate its expected electronic effect. science.govwikipedia.orgresearchgate.net

Correlation of Molecular Structure with Chemical Transformations

The reactivity of 3-Bromo-2-(2-methoxyethoxy)phenol in chemical transformations is governed by the interplay of its three substituents: the strongly activating hydroxyl group, the strongly activating ortho-alkoxy group, and the deactivating meta-bromo group. In electrophilic aromatic substitution, the directing effects of the activating groups will dominate. msu.edu The hydroxyl and alkoxy groups will strongly direct incoming electrophiles to the positions ortho and para to them. The primary sites for electrophilic attack would therefore be the 4- and 6-positions.

The following table predicts the likely major products for several common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | Dilute HNO3 | 3-Bromo-2-(2-methoxyethoxy)-4-nitrophenol and 3-Bromo-2-(2-methoxyethoxy)-6-nitrophenol |

| Halogenation | Br2 in a non-polar solvent | 3,4-Dibromo-2-(2-methoxyethoxy)phenol and/or 3,6-Dibromo-2-(2-methoxyethoxy)phenol |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 4-Acetyl-3-bromo-2-(2-methoxyethoxy)phenol and/or 6-Acetyl-3-bromo-2-(2-methoxyethoxy)phenol |

This table provides predicted outcomes based on established principles of electrophilic aromatic substitution.

Beyond electrophilic substitution on the ring, reactions can also occur at the hydroxyl group, such as etherification or esterification, to yield a variety of derivatives. nih.gov The bromine atom also serves as a synthetic handle for cross-coupling reactions.

Design Principles for Optimized Chemical Properties

The structure of this compound offers several avenues for modification to optimize its chemical properties for various applications, such as in the synthesis of more complex molecules or as a functional material. nih.govrsc.org

One of the most valuable features of this molecule is the bromine atom, which can be readily transformed into other functional groups through transition metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings could be employed to introduce new carbon-carbon bonds, leading to a wide array of derivatives with altered electronic and steric properties.

The 2-(2-methoxyethoxy) side chain also presents opportunities for modification. The ether linkages could be cleaved under harsh conditions, or the terminal methyl group could be replaced with other functionalities to modulate properties like solubility, polarity, and potential for further reactions. The phenolic hydroxyl group can be readily converted to an ether or ester to alter the molecule's acidity and hydrogen-bonding capabilities.

The following table outlines potential design strategies and their expected impact on the molecule's properties.

| Structural Modification | Potential Synthetic Route | Expected Change in Properties |

| Replacement of Bromine with an Aryl Group | Suzuki Coupling (Ar-B(OH)2, Pd catalyst) | Increased molecular complexity, altered electronic properties. |

| Replacement of Bromine with an Alkyne | Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) | Introduction of a linear, rigid moiety for building larger structures. |

| Etherification of the Phenolic Hydroxyl | Williamson Ether Synthesis (e.g., CH3I, base) | Removal of acidic proton, increased lipophilicity. |